Ginsenoside Rk3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ginsenoside Rk3 is a rare bioactive saponin derived from ginseng and Panax notoginseng. It is known for its significant pharmacological properties, including anti-cancer, anti-inflammatory, and anti-photoaging effects. This compound has been studied for its potential therapeutic applications in various diseases, particularly in cancer treatment .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Ginsenosid Rk3 kann durch die Wärmebehandlung von Ginsenosiden wie Ginsenosid Rg3 synthetisiert werden. Der Prozess beinhaltet das Dämpfen von Ginseng bei hohen Temperaturen, was zur Umwandlung von Vorläufer-Ginsenosiden in Rk3 führt. Diese Transformation erfolgt in einem schwach sauren Milieu, das vom Ginseng selbst bereitgestellt wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von Ginsenosid Rk3 beinhaltet typischerweise den Einsatz von biokatalytischen Strategien. Mikroorganismen und ihre enzymatischen Systeme werden eingesetzt, um die Glykosyl-Einheit von Ginsenosiden zu modifizieren. Rekombinante Enzyme aus Escherichia coli und anderen Mikroorganismen werden häufig verwendet, um eine effiziente Umwandlung in der biomedizinischen und pharmazeutischen Industrie zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ginsenosid Rk3 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Hydrolyse. Diese Reaktionen sind für seine Transformation und Bioaktivität unerlässlich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden eingesetzt.

Hydrolyse: Säure- oder enzymatische Hydrolyse wird verwendet, um glykosidische Bindungen zu spalten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen andere seltene Ginsenoside wie Ginsenosid Rg3, Rk1 und Rg5 .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Ginsenoside Rk3 has shown promising results in combating neurotoxicity associated with Alzheimer's disease. A study demonstrated that Rk3 improved neuronal apoptosis and reduced oxidative stress markers in a transgenic mouse model of Alzheimer's disease. It was found to enhance spatial learning and memory while modulating the AMPK/Nrf2 signaling pathway, which plays a crucial role in cellular stress responses .

Key Findings:

- Mechanism: Activation of AMPK/Nrf2 signaling.

- Effects: Reduced neuronal apoptosis, decreased reactive oxygen species (ROS), and improved cognitive function.

Esophageal Cancer

Rk3 has been investigated for its anti-cancer properties, particularly against esophageal cancer. In vitro studies revealed that it significantly inhibited the proliferation of Eca109 and KYSE150 cell lines by inducing apoptosis and autophagy through the PI3K/Akt/mTOR signaling pathway. In vivo experiments further confirmed its efficacy in reducing tumor growth with minimal toxicity to normal tissues .

Table 1: Anticancer Effects of this compound

Acute Monocytic Leukemia

Another study highlighted Rk3's potential in treating acute monocytic leukemia by inhibiting the extramedullary infiltration of leukemia cells through modulation of specific microRNA pathways .

Anti-Aging Effects

This compound also exhibits anti-photoaging properties. Research indicated that when formulated in a cream, Rk3 significantly mitigated UV-induced skin damage in mice. The treated skin showed improved hydration, reduced inflammation markers, and enhanced collagen integrity compared to untreated controls .

Key Findings:

- Effects on Skin: Improved elasticity and hydration; reduced levels of inflammatory cytokines.

- Mechanism: Inhibition of matrix metalloproteinase activity and oxidative stress markers.

Enhancement of Hematopoietic Function

Rk3 has been explored for its role in enhancing hematopoietic function, particularly in chemotherapy-induced myelosuppression. Studies show that it can improve peripheral blood cell counts and support bone marrow health by promoting the proliferation and differentiation of hematopoietic progenitor cells .

Table 2: Effects on Hematopoietic Function

| Parameter | Effect of this compound |

|---|---|

| Peripheral Blood Cell Count | Increased |

| Bone Marrow Nucleated Cell Count | Enhanced |

| Spleen Index | Improved |

Wirkmechanismus

Ginsenoside Rk3 exerts its effects by targeting multiple molecular pathways. It mediates apoptosis and autophagy through the regulation of the PI3K/Akt/mTOR pathway. This pathway is crucial for cell survival, proliferation, and metabolism. By inhibiting this pathway, this compound induces cell cycle arrest and promotes cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ginsenosid Rk3 ist unter den Ginsenosiden aufgrund seiner spezifischen molekularen Struktur und Bioaktivität einzigartig. Zu den ähnlichen Verbindungen gehören:

Ginsenosid Rg3: Bekannt für seine Antikrebs-Eigenschaften, insbesondere bei Brustkrebs.

Ginsenosid Rk1: Zeigt entzündungshemmende und Antikrebs-Wirkungen.

Ginsenosid Rh4: Ähnlich wie Rk3 wird es aus gedämpftem Notoginseng gewonnen und hat sich als vielversprechend bei der Krebsbehandlung erwiesen.

Ginsenosid Rk3 zeichnet sich durch seine potente Antikrebsaktivität und seine Fähigkeit aus, mehrere zelluläre Signalwege zu regulieren, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht.

Biologische Aktivität

Ginsenoside Rk3, a rare ginsenoside derived from Panax ginseng and Panax notoginseng, has garnered attention for its diverse biological activities, particularly its anticancer properties. This article reviews the current understanding of Rk3's biological activity, focusing on its mechanisms of action, therapeutic potential in various cancers, and other health benefits.

Overview of this compound

Ginsenosides are a class of saponins found in ginseng, known for their pharmacological effects. Rk3 is notable for its unique structure, which includes a double bond at C20-21, contributing to its enhanced biological activity compared to other ginsenosides like Rh4 and Rg5 .

In Vitro Studies

Numerous studies have demonstrated the anticancer effects of Rk3 across various cancer cell lines:

- Esophageal Cancer : Rk3 significantly inhibits the proliferation of esophageal cancer cell lines Eca109 and KYSE150. Treatment with 200 μM Rk3 for 48 hours resulted in a cell viability reduction to 16.2% and 23.2%, respectively . It also induced G1 phase arrest and apoptosis through the PI3K/Akt/mTOR signaling pathway .

- Acute Monocytic Leukemia : In a study involving acute monocytic leukemia (AML) patients, Rk3 inhibited extramedullary infiltration of leukemia cells via the miR-3677-5p/CXCL12 axis . This suggests that Rk3 may serve as an adjunctive therapy in AML treatment.

- Glioblastoma : Rk3 modulates macrophage polarization towards the M2 phenotype, inhibiting glioblastoma growth through the PPARG/CCL2 axis .

In Vivo Studies

In vivo experiments using xenograft models have further validated the efficacy of Rk3:

- Tumor Growth Inhibition : In a study utilizing KYSE150 xenografts, mice treated with Rk3 exhibited significant tumor volume reduction compared to control groups. The inhibition rates were reported at 32.6% for low-dose (20 mg/kg) and 66.2% for high-dose (40 mg/kg) groups . Importantly, Rk3 demonstrated lower toxicity than cisplatin, a common chemotherapy agent.

Rk3 exerts its biological effects through several mechanisms:

- Cell Cycle Arrest : Rk3 treatment leads to an increase in G1 phase cell populations while decreasing S phase populations. This is accompanied by upregulation of tumor suppressor proteins such as p53 and p21, alongside downregulation of cyclin D1 and CDK4 .

- Induction of Apoptosis and Autophagy : The compound triggers apoptosis and autophagy in cancer cells. Notably, autophagy appears to enhance apoptosis induced by Rk3, as evidenced by experiments using autophagy inhibitors like 3-MA .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other health benefits:

- Anti-inflammatory Effects : Research indicates that Rk3 can inhibit inflammatory markers such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α), suggesting potential applications in managing inflammatory conditions .

- Anti-photoaging Properties : this compound has shown promise in protecting skin health by regulating skin pigmentation and reducing markers associated with photoaging .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Study Focus | Cancer Type | Mechanism | Key Findings |

|---|---|---|---|

| Anticancer Activity | Esophageal Cancer | PI3K/Akt/mTOR pathway | Reduced cell viability; induced apoptosis and autophagy |

| Extramedullary Infiltration | Acute Monocytic Leukemia | miR-3677-5p/CXCL12 axis | Inhibited infiltration; potential adjunctive therapy |

| Macrophage Modulation | Glioblastoma | PPARG/CCL2 axis | Modulated M2 polarization; inhibited tumor growth |

| Anti-inflammatory | General | Regulation of inflammatory cytokines | Reduced IL-1, IL-6, TNF-α levels |

| Anti-photoaging | Skin Health | Regulation of skin pigmentation | Protects against photoaging effects |

Eigenschaften

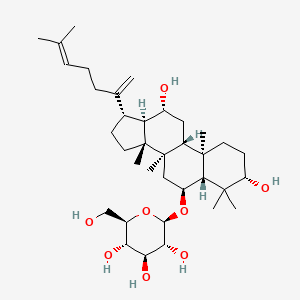

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFIVJSCUOFNT-QXPABTKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.